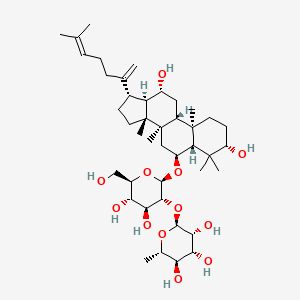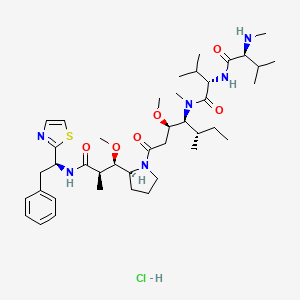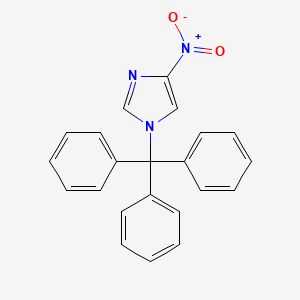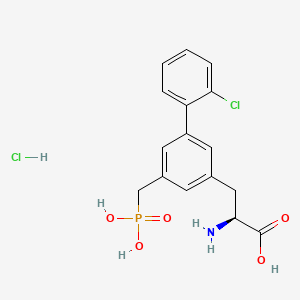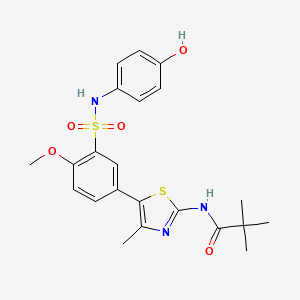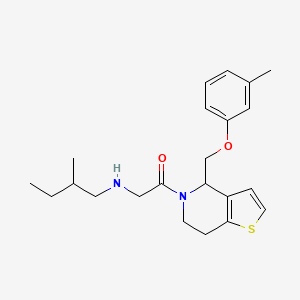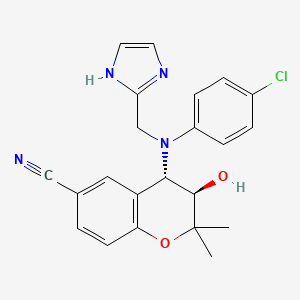![molecular formula C14H17F3N3O7P B1139444 [7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate CAS No. 1255517-78-2](/img/structure/B1139444.png)
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Fanapanel , is a non-polymer with a molecular weight of 409.254 . It has been investigated for the treatment of visual acuity . The compound is part of the heterocyclic compounds and fused-ring organophosphorus compounds categories .
Molecular Structure Analysis
The compound has a complex structure with a formula of C14H15F3N3O6P . Its isomeric SMILES representation isc1c(c(cc2c1NC(=O)C(=O)N2CP(=O)(O)O)N3CCOCC3)C(F)(F)F . The InChI representation is InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25) . Physical And Chemical Properties Analysis
The compound has a formal charge of 0, an atom count of 42, a chiral atom count of 0, a bond count of 44, and an aromatic bond count of 6 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Quinoxaline derivatives, including those involving morpholine groups, have been synthesized for a range of applications. For example, Charushin et al. (1998) explored the formation of fluorinated furo[2,3,-b]quinoxalines through reactions involving quinoxalinium salts, which could have implications in materials science or pharmaceuticals (Charushin et al., 1998).
Photophysical and Biomolecular Binding Properties
- New series of quinolines with morpholin-4-yl groups have been synthesized, exhibiting intriguing photophysical properties and strong interactions with ct-DNA. This suggests potential applications in the field of molecular biology or material science (Bonacorso et al., 2018).
Antimicrobial Properties
- Quinolinylphosphonates, which are structurally related to quinoxalines, have shown significant antimicrobial potency, indicating potential applications in the development of new antimicrobial agents (Arsanious et al., 2019).
Interactions with Human Serum Albumin
- Studies have investigated the interactions between quinoxaline derivatives and human serum albumin, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Yegorova et al., 2016).
Antiviral and Immunomodulatory Effects
- Certain indolo[2,3-b]quinoxaline derivatives have shown antiviral and immunomodulatory effects, highlighting their potential use in developing antiviral therapies (Antonovych et al., 2015).
Inhibition of Corrosion
- Phosphonic acids with morpholine groups have been studied for their inhibitory effects on the corrosion of iron, indicating potential applications in materials science and engineering (Amar et al., 2006).
Orientations Futures
Propriétés
Numéro CAS |
1255517-78-2 |
|---|---|
Nom du produit |
[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
Formule moléculaire |
C14H17F3N3O7P |
Poids moléculaire |
427.27 |
Nom IUPAC |
[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate |
InChI |
InChI=1S/C14H13F3N3O6P.H2O/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9;/h5-6H,1-4,7H2,(H-,23,24,25);1H2/p+1 |
SMILES |
C1COCCN1C2=CC3=[N+](C(=O)C(=O)N=C3C=C2C(F)(F)F)CP(=O)(O)O.O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



